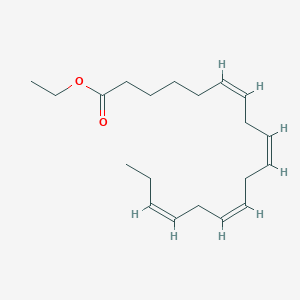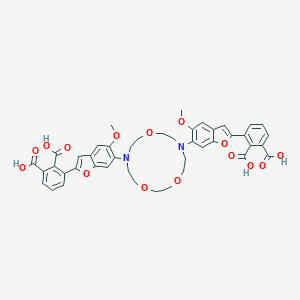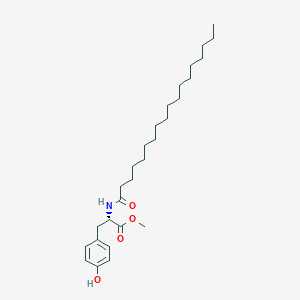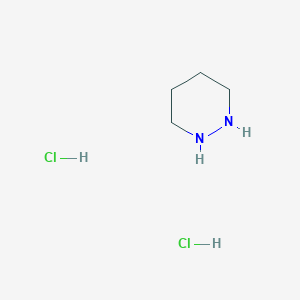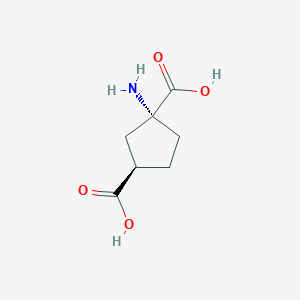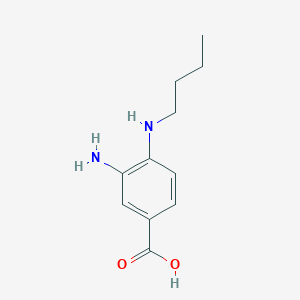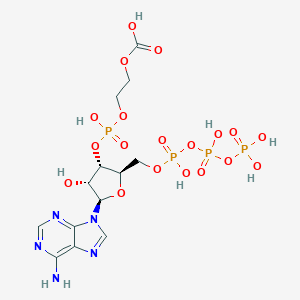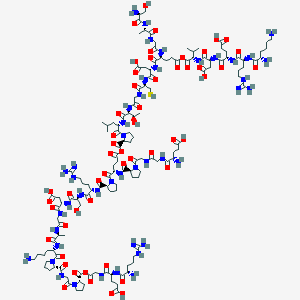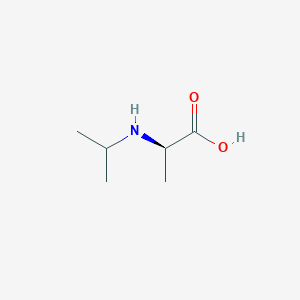
Naltrexone phenyl oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naltrexone phenyl oxime, also known as NPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPO is a derivative of naltrexone, a drug commonly used to treat alcohol and opioid addiction. However, NPO has been found to have unique properties that make it a promising candidate for various medical and scientific applications.
Mecanismo De Acción
The mechanism of action of Naltrexone phenyl oxime is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Naltrexone phenyl oxime has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. Additionally, Naltrexone phenyl oxime has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Naltrexone phenyl oxime has been found to have various biochemical and physiological effects on cells and organisms. In cancer cells, Naltrexone phenyl oxime has been shown to induce apoptosis and inhibit cell growth. In neurons, Naltrexone phenyl oxime has been found to have neuroprotective effects and may improve cognitive function. In the immune system, Naltrexone phenyl oxime has been shown to modulate the activity of immune cells and may be useful in treating autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naltrexone phenyl oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, Naltrexone phenyl oxime has been extensively studied and has a well-established safety profile. However, there are also limitations to its use in lab experiments. Naltrexone phenyl oxime is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of Naltrexone phenyl oxime is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Naltrexone phenyl oxime. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration of Naltrexone phenyl oxime for different types of cancer. Additionally, research is needed to better understand the mechanism of action of Naltrexone phenyl oxime and its potential use in the treatment of neurodegenerative diseases and autoimmune disorders. Overall, Naltrexone phenyl oxime has significant potential for various medical and scientific applications and warrants further research.
Métodos De Síntesis
Naltrexone phenyl oxime can be synthesized through a multi-step process that involves the reaction of naltrexone with hydroxylamine hydrochloride and sodium bicarbonate. This reaction results in the formation of Naltrexone phenyl oxime, which can then be purified through recrystallization.
Aplicaciones Científicas De Investigación
Naltrexone phenyl oxime has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, Naltrexone phenyl oxime has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential treatment for various types of cancer. In neurology, Naltrexone phenyl oxime has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Naltrexone phenyl oxime has been shown to modulate the immune response and may be useful in treating autoimmune diseases.
Propiedades
Número CAS |
115160-07-1 |
|---|---|
Nombre del producto |
Naltrexone phenyl oxime |
Fórmula molecular |
C26H28N2O4 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C26H28N2O4/c29-20-9-8-17-14-21-26(30)11-10-19(27-32-18-4-2-1-3-5-18)24-25(26,22(17)23(20)31-24)12-13-28(21)15-16-6-7-16/h1-5,8-9,16,21,24,29-30H,6-7,10-15H2/b27-19+/t21-,24+,25+,26-/m1/s1 |
Clave InChI |
GXFMSCTXOZEZER-UQSYJWEUSA-N |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5/C(=N/OC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
SMILES |
C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
SMILES canónico |
C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Sinónimos |
naltrexone phenyl oxime NPC 168 NPC-168 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




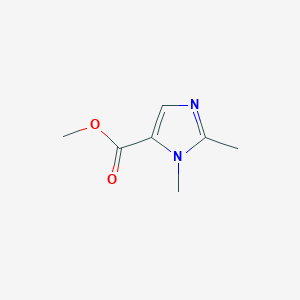
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
